molecular formula C10H17Cl2N B6225626 4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride CAS No. 2770358-94-4

4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride

Cat. No. B6225626
CAS RN: 2770358-94-4
M. Wt: 222.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride, also known as PCP or phencyclidine, is a synthetic drug that has been extensively studied for its potential applications in scientific research. PCP is a dissociative anesthetic that was originally developed in the 1950s as a surgical anesthetic. However, due to its side effects, it was later discontinued for medical use. Despite this, PCP has been used in scientific research to study the brain and its functions.

Mechanism of Action

4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride works by blocking the NMDA receptor, which is involved in the regulation of glutamate, a neurotransmitter that is important for learning and memory. By blocking the NMDA receptor, 4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride disrupts the normal functioning of the brain, leading to a dissociative state.
Biochemical and Physiological Effects:
4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride has a range of biochemical and physiological effects on the body. It can cause hallucinations, delusions, and a dissociative state. It can also cause changes in heart rate, blood pressure, and body temperature. Long-term use of 4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride can lead to memory loss, depression, and other psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride in scientific research is that it can produce a dissociative state that is similar to certain psychiatric disorders, such as schizophrenia. This allows researchers to study the underlying mechanisms of these disorders. However, 4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride also has many limitations. It can be difficult to control the dosage and effects of 4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride, and it can be dangerous to use in humans due to its potential for addiction and other side effects.

Future Directions

There are many potential future directions for research on 4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride. One area of interest is the development of new drugs that target the NMDA receptor, which could lead to new treatments for psychiatric disorders. Another area of interest is the study of the long-term effects of 4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride on the brain and the body, which could help to inform drug policy and treatment strategies. Finally, there is a need for further research on the mechanisms of action of 4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride and other dissociative anesthetics, which could lead to new insights into the workings of the brain.

Synthesis Methods

The synthesis of 4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride involves the reaction of piperidine with cyclohexanone in the presence of hydrochloric acid and zinc. The resulting product is then treated with thionyl chloride to form 1-(1-phenylcyclohexyl)piperidine, which is then chlorinated to form 4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride.

Scientific Research Applications

4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride has been used in scientific research to study the brain and its functions. It has been used to investigate the mechanisms of action of various neurotransmitters, including dopamine, serotonin, and glutamate. 4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride has also been used to study the effects of drugs on the brain, such as antidepressants and antipsychotics.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride' involves the reaction of 3-chlorobicyclo[1.1.1]pentane with piperidine followed by hydrochloric acid treatment to obtain the final product.", "Starting Materials": [ "3-chlorobicyclo[1.1.1]pentane", "piperidine", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-chlorobicyclo[1.1.1]pentane is reacted with piperidine in the presence of a suitable solvent and a catalyst such as palladium on carbon to obtain the intermediate product, 4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine.", "Step 2: The intermediate product is then treated with hydrochloric acid to obtain the final product, 4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride." ] }

CAS RN

2770358-94-4

Product Name

4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride

Molecular Formula

C10H17Cl2N

Molecular Weight

222.2

Purity

95

Origin of Product

United States

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